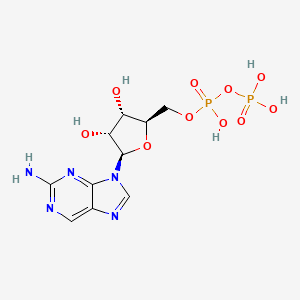

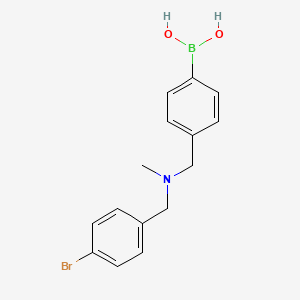

(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronsäure

Übersicht

Beschreibung

“(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . The boron moiety in this compound can be converted into a broad range of functional groups .

Synthesis Analysis

The synthesis of boronic acids like this compound often involves the addition of organometallic reagents to boranes . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular formula of this compound is C15H17BBrNO2 . It has a molecular weight of 334.02 .Chemical Reactions Analysis

Boronic acids, including this compound, are used in various chemical reactions. The most notable application is the Suzuki–Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.02 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

Boronsäuren sind bekannt für ihre Fähigkeit, reversible kovalente Komplexe mit Diolen und anderen Lewis-Basen zu bilden, was sie ideal für den Einsatz in Sensoranwendungen macht. Diese Verbindung kann sowohl in homogenen Assays als auch in heterogenen Detektionssystemen eingesetzt werden, einschließlich optischer oder elektrochemischer Methoden .

Biologische Markierung

Die Wechselwirkung von Boronsäuren mit Diolen wird auch in der biologischen Markierung genutzt. Diese Verbindung kann zur Markierung von Glykoproteinen oder anderen diolhaltigen Biomolekülen verwendet werden, was für die Verfolgung und Untersuchung biologischer Prozesse unerlässlich ist .

Proteinmanipulation und -modifikation

Boronsäuren können Komplexe mit Proteinen bilden, insbesondere mit solchen, die glykosylierte Seitenketten aufweisen. Diese Eigenschaft ermöglicht die selektive Manipulation und Modifikation von Proteinen, was in verschiedenen biochemischen Anwendungen nützlich sein kann .

Therapeutische Entwicklung

Der Boronsäure-Rest ist ein entscheidendes Element bei der Entwicklung von Therapeutika. Er wurde in Moleküle mit Antikrebs-, Antibakterien- und antiviralen Aktivitäten integriert. Das Vorhandensein von Boronsäure kann die Selektivität, physikalisch-chemischen und pharmakokinetischen Eigenschaften dieser bioaktiven Moleküle verbessern .

Trennungstechnologien

Aufgrund ihrer spezifischen Wechselwirkung mit Diolen können Boronsäuren in Trennungstechnologien eingesetzt werden. Sie können die Trennung von glykosylierten Molekülen von nicht-glykosylierten Molekülen erleichtern, was sowohl in der analytischen Chemie als auch in präparativen Verfahren wertvoll ist .

Elektrophorese von glykierten Molekülen

Boronsäuren werden bei der Elektrophorese von glykierten Molekülen verwendet. Diese Anwendung nutzt die Affinität der Boronsäure für Zuckerreste, was die Trennung und Analyse von glykierten Proteinen und anderen Biomolekülen ermöglicht .

Mikropartikel und Polymere für analytische Methoden

Diese Verbindung kann als Baustein für Mikropartikel und Polymere verwendet werden, die in verschiedenen analytischen Methoden eingesetzt werden. Diese Materialien können so konzipiert werden, dass sie auf das Vorhandensein bestimmter Analyten reagieren, wodurch sie in der chemischen Sensorik nützlich sind .

Kontrollierte Freisetzungssysteme

Im Bereich der Arzneimittelabgabe können Boronsäuren in Polymere integriert werden, die auf den Glukosespiegel reagieren. Solche Systeme werden für die kontrollierte Freisetzung von Insulin untersucht, was für die Diabetes-Behandlung revolutionär sein könnte .

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its use in organic synthesis, particularly in the development of new reactions and methodologies. Additionally, research could focus on improving the stability and reactivity of boronic acids for their use in various applications .

Eigenschaften

IUPAC Name |

[4-[[(4-bromophenyl)methyl-methylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BBrNO2/c1-18(11-13-4-8-15(17)9-5-13)10-12-2-6-14(7-3-12)16(19)20/h2-9,19-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFUIRZCLNCTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001152240 | |

| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1704073-73-3 | |

| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001152240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)

![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)

![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)

![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)

![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)

![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)

![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)

![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)